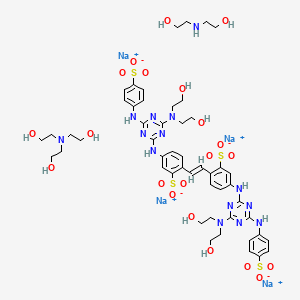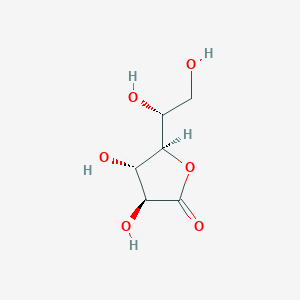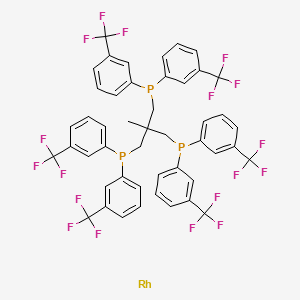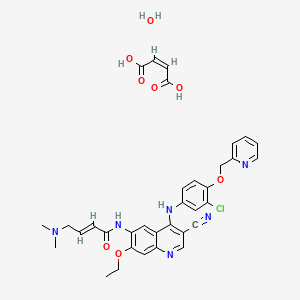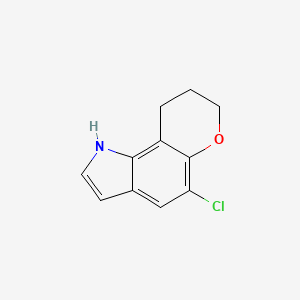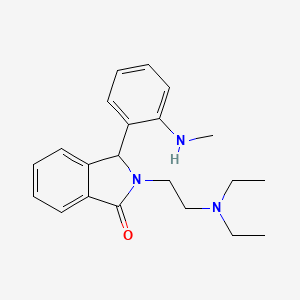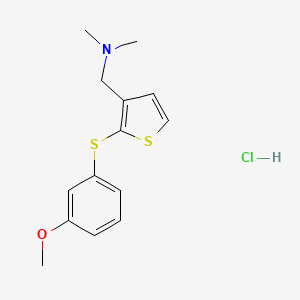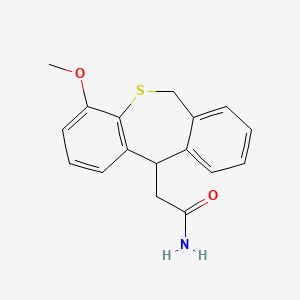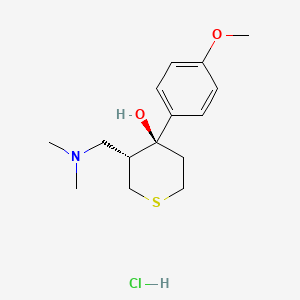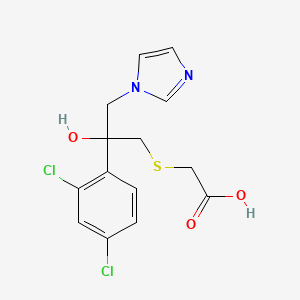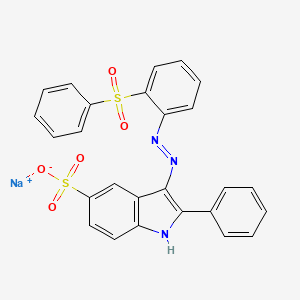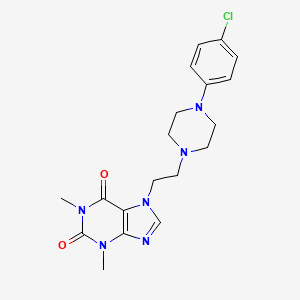
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups to the theophylline structure aims to enhance its pharmacological properties, potentially offering new therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- typically involves the following steps:
Starting Materials: Theophylline, p-chlorophenylpiperazine, and ethylating agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Common catalysts include potassium carbonate (K2CO3) or sodium hydride (NaH).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in treating respiratory diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and modulation of immune responses. The p-chlorophenyl and piperazinyl groups enhance its binding affinity and selectivity for specific PDE isoforms, potentially offering improved therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with additional hydroxyl groups, offering different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(2-(4-(p-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to the presence of the p-chlorophenyl and piperazinyl groups, which enhance its pharmacological profile. These modifications may result in improved efficacy, reduced side effects, and broader therapeutic applications compared to its analogs.
Propiedades
Número CAS |
81996-49-8 |
|---|---|
Fórmula molecular |
C19H23ClN6O2 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
7-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3 |
Clave InChI |
IOMXIULYVJTIDK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



